N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline
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Overview
Description
N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its unique structure, which combines a triazole ring with an aniline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline typically involves the reaction of N,N-diethylaniline with a triazole derivative under specific conditions. One common method includes the use of a Schiff base reaction, where N,N-diethylaniline reacts with a triazole aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the aniline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazole or aniline rings.
Scientific Research Applications
N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to reduced glucose levels, making it a potential candidate for antidiabetic drugs.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)aniline: Contains a similar triazole ring but with different substitution patterns.
N,N-diethyl-4-(1H-1,2,4-triazol-5-yl)aniline: Another triazole derivative with variations in the position of the triazole ring.
Uniqueness
N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and act as an enzyme inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGBPNOYRWKJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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